

Discovery and history of "N-(Pyridin-3-ylmethylene)methanamine"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

| | |
|----------------|--|
| Compound Name: | <i>N</i> -(Pyridin-3-ylmethylene)methanamine |
| Cat. No.: | B171866 |

[Get Quote](#)

N-(Pyridin-3-ylmethylene)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Pyridin-3-ylmethylene)methanamine is a Schiff base, an imine derived from the condensation of 3-pyridinecarboxaldehyde and methanamine. While not extensively documented as a standalone compound in scientific literature, its chemical nature places it as a valuable intermediate in synthetic organic chemistry, particularly in the synthesis of N-methyl-1-(pyridin-3-yl)methanamine and other substituted pyridine derivatives. This guide provides a comprehensive overview of its presumed synthesis, physicochemical properties inferred from related compounds, and potential applications in research and drug development.

Introduction and Discovery

The specific discovery of **N-(Pyridin-3-ylmethylene)methanamine** is not well-documented in a singular, seminal publication. Its existence is largely inferred from the well-established chemical reaction between aldehydes and primary amines to form imines. The synthesis of analogous Schiff bases, such as N-benzylidenemethylamine, has been known for over a century.

Therefore, the conceptual discovery of **N-(Pyridin-3-ylmethylene)methanamine** is rooted in the fundamental principles of organic chemistry.

The primary significance of this compound lies in its role as a synthetic intermediate. The imine functionality is readily susceptible to reduction, providing a straightforward route to the corresponding secondary amine, N-methyl-1-(pyridin-3-yl)methanamine. This amine is a known building block in the synthesis of more complex molecules with potential biological activity.

Synthesis

The most direct and widely accepted method for the synthesis of **N-(Pyridin-3-ylmethylene)methanamine** is the condensation reaction between 3-pyridinecarboxaldehyde and methanamine. This reaction is typically carried out in a suitable solvent, and the equilibrium is driven towards the product by the removal of water.

Experimental Protocol: Synthesis of **N-(Pyridin-3-ylmethylene)methanamine**

This protocol is based on the established synthesis of analogous imines.

Materials:

- 3-Pyridinecarboxaldehyde
- Methanamine (e.g., as a solution in a suitable solvent like ethanol or THF, or as a gas)
- Anhydrous magnesium sulfate or other suitable drying agent
- Anhydrous solvent (e.g., toluene, dichloromethane, or ethanol)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a means for azeotropic removal of water, such as a Dean-Stark apparatus if using a non-polar solvent like toluene), dissolve 3-pyridinecarboxaldehyde (1 equivalent) in the chosen anhydrous solvent.
- Cool the solution in an ice bath.

- Slowly add a solution of methanamine (1 to 1.2 equivalents) to the stirred solution of the aldehyde. If using gaseous methanamine, it can be bubbled through the solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, add a drying agent such as anhydrous magnesium sulfate to remove the water formed during the reaction.
- Filter off the drying agent.
- The solvent can be removed under reduced pressure to yield the crude **N-(Pyridin-3-ylmethylene)methanamine**.
- Further purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.

Physicochemical and Spectroscopic Data

Direct experimental data for **N-(Pyridin-3-ylmethylene)methanamine** is scarce. The following tables summarize the properties of its precursor, 3-pyridinecarboxaldehyde, and its reduction product, N-methyl-1-(pyridin-3-yl)methanamine, to provide context. Inferred properties for the target compound are also presented.

Table 1: Physicochemical Properties

| Property | 3-Pyridinecarboxaldehyde[1][2] | N-(Pyridin-3-ylmethylene)methanamine (Inferred) | N-Methyl-1-(pyridin-3-yl)methanamine[3][4] |
|-------------------|----------------------------------|---|---|
| Molecular Formula | C ₆ H ₅ NO | C ₇ H ₈ N ₂ | C ₇ H ₁₀ N ₂ |
| Molecular Weight | 107.11 g/mol | 120.15 g/mol | 122.17 g/mol |
| Appearance | Colorless to yellow liquid | Likely a yellow oil or low-melting solid | Yellow oil[5] |
| Boiling Point | 95-97 °C at 15 mmHg[1] | Expected to be higher than the aldehyde | Not specified |
| Solubility | Miscible with water[6] | Likely soluble in organic solvents | Not specified |

Table 2: Inferred Spectroscopic Data for N-(Pyridin-3-ylmethylene)methanamine

This data is inferred based on the known spectral characteristics of similar Schiff bases, such as N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide[6].

| Technique | Expected Chemical Shifts / Bands |
|--|---|
| ¹ H NMR | * Pyridyl Protons: δ 7.0-8.8 ppm (multiplets) |
| * Imine Proton (-CH=N-): δ ~8.0-8.5 ppm (singlet) | |
| * Methyl Protons (-N-CH ₃): δ ~3.0-3.5 ppm (singlet or doublet if coupled to imine proton) | |
| ¹³ C NMR | * Pyridyl Carbons: δ ~120-155 ppm |
| * Imine Carbon (-CH=N-): δ ~160-170 ppm | |
| * Methyl Carbon (-N-CH ₃): δ ~40-50 ppm | |
| IR Spectroscopy | * C=N Stretch: ~1640-1690 cm ⁻¹ (a key characteristic band for imines) |
| * C-H Aromatic Stretch: ~3000-3100 cm ⁻¹ | |
| * C-H Aliphatic Stretch: ~2850-2960 cm ⁻¹ | |
| Mass Spectrometry | * [M] ⁺ : Expected at m/z = 120.0687 (for C ₇ H ₈ N ₂) |

Chemical Reactivity and Applications

The primary chemical reactivity of **N-(Pyridin-3-ylmethylene)methanamine** is centered around the imine functional group.

Reduction to Secondary Amines

The most significant application of this compound is as a precursor to N-methyl-1-(pyridin-3-yl)methanamine via reduction. This transformation is a cornerstone of reductive amination.

Experimental Protocol: Reduction of **N-(Pyridin-3-ylmethylene)methanamine**

Materials:

- **N-(Pyridin-3-ylmethylene)methanamine**
- Reducing agent (e.g., sodium borohydride, lithium aluminum hydride)

- Suitable solvent (e.g., methanol or ethanol for NaBH_4 , THF or diethyl ether for LiAlH_4)
- Apparatus for quenching and work-up

Procedure (using Sodium Borohydride):

- Dissolve **N-(Pyridin-3-ylmethylene)methanamine** in methanol and cool the solution in an ice bath.
- Slowly add sodium borohydride in portions.
- After the addition, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Quench the reaction by the slow addition of water.
- Remove the solvent under reduced pressure.
- Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-methyl-1-(pyridin-3-yl)methanamine.

Role in Drug Discovery and Development

The pyridine and secondary amine moieties are common pharmacophores in medicinal chemistry. Therefore, N-methyl-1-(pyridin-3-yl)methanamine, readily synthesized from **N-(Pyridin-3-ylmethylene)methanamine**, is a valuable building block for the synthesis of potential drug candidates. The pyridine ring can act as a hydrogen bond acceptor and participate in π -stacking interactions with biological targets. The secondary amine can be a key site for further functionalization or can act as a basic center for salt formation to improve the pharmacokinetic properties of a drug molecule.

Visualizations

Synthesis Workflow

Synthesis of N-Methyl-1-(pyridin-3-yl)methanamine

3-Pyridinecarboxaldehyde

Methanamine

Condensation
(-H₂O)

N-(Pyridin-3-ylmethylene)methanamine

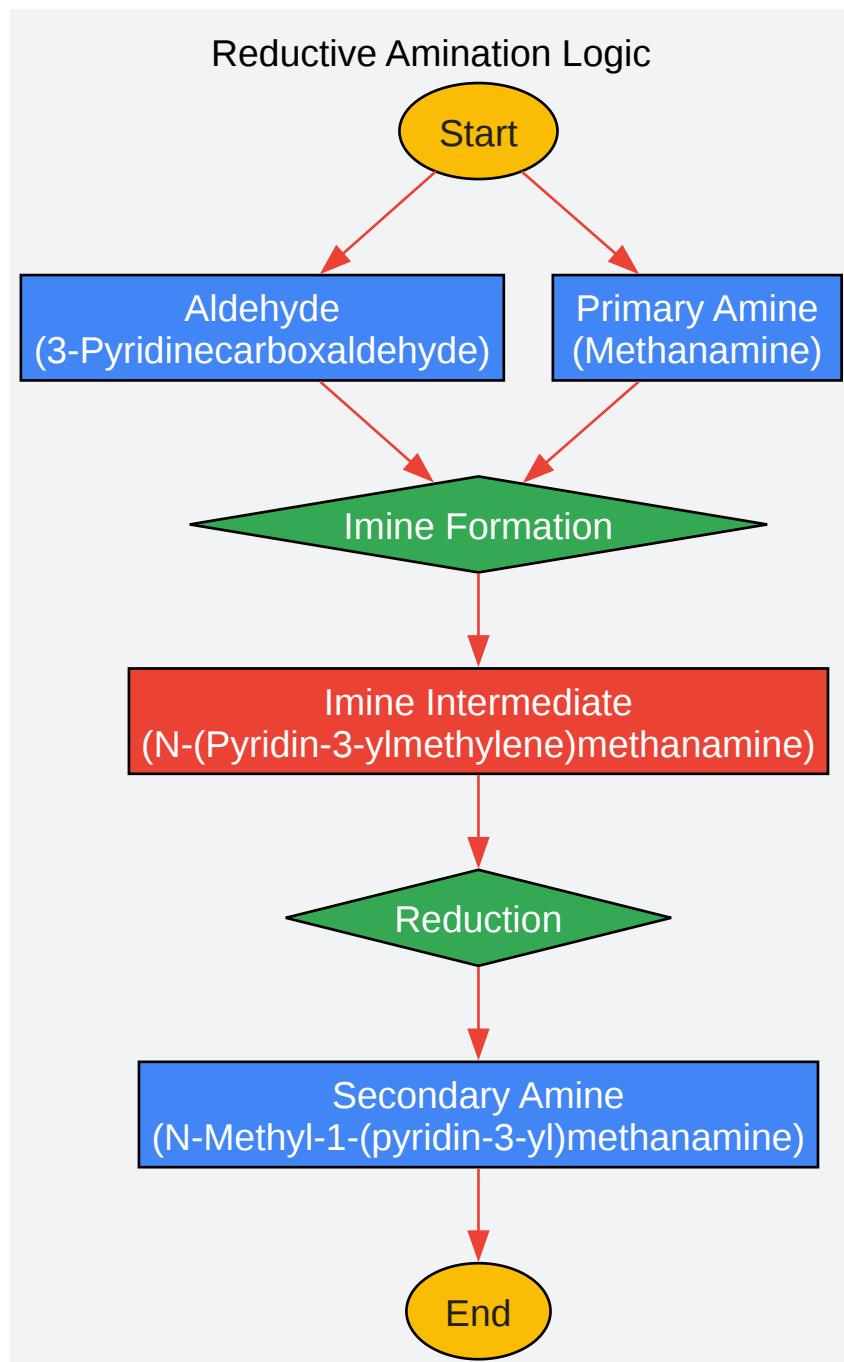
Reduction
(e.g., NaBH₄)

N-Methyl-1-(pyridin-3-yl)methanamine

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from 3-pyridinecarboxaldehyde to N-methyl-1-(pyridin-3-yl)methanamine.

Reductive Amination Logical Flow



[Click to download full resolution via product page](#)

Caption: Logical flow of a two-step reductive amination process.

Conclusion

N-(Pyridin-3-ylmethylene)methanamine serves as a quintessential example of a reactive intermediate in organic synthesis. While not a compound of extensive standalone study, its role

in the synthesis of N-methyl-1-(pyridin-3-yl)methanamine and, by extension, more complex molecules for pharmaceutical and materials science research is significant. This guide has provided a detailed, albeit partially inferred, overview of its synthesis, properties, and applications, offering a valuable resource for researchers in the chemical sciences. Future work could focus on the isolation and full characterization of this imine to further elucidate its properties and potential reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 3-(Methylaminomethyl)pyridine | C7H10N2 | CID 88393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Discovery and history of "N-(Pyridin-3-ylmethylene)methanamine"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b171866#discovery-and-history-of-n-pyridin-3-ylmethylene-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com